molecular formula C21H25ClN4O4 B11004182 4-(4-chlorophenyl)-N-{2-[(3,5-dimethoxyphenyl)amino]-2-oxoethyl}piperazine-1-carboxamide

4-(4-chlorophenyl)-N-{2-[(3,5-dimethoxyphenyl)amino]-2-oxoethyl}piperazine-1-carboxamide

Cat. No.: B11004182
M. Wt: 432.9 g/mol
InChI Key: SDMPYQOAYSMEPO-UHFFFAOYSA-N
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Description

4-(4-chlorophenyl)-N-{2-[(3,5-dimethoxyphenyl)amino]-2-oxoethyl}piperazine-1-carboxamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a piperazine ring substituted with a chlorophenyl group and a dimethoxyphenylamino group, making it a molecule of interest for its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorophenyl)-N-{2-[(3,5-dimethoxyphenyl)amino]-2-oxoethyl}piperazine-1-carboxamide typically involves multiple steps:

    Formation of the Piperazine Core: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction using 4-chlorobenzyl chloride and the piperazine core.

    Attachment of the Dimethoxyphenylamino Group: This step involves the reaction of 3,5-dimethoxyaniline with an appropriate acylating agent to form the amide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the carbonyl group in the amide linkage, potentially converting it to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.

    Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of quinones and other oxidized derivatives.

    Reduction: Formation of amines and alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology

In biological research, this compound may be investigated for its potential as a pharmacophore. The presence of the piperazine ring and the aromatic substituents suggests it could interact with biological targets such as receptors or enzymes.

Medicine

Potential medicinal applications include its use as a lead compound in drug discovery. The compound’s structure is reminiscent of known pharmacologically active molecules, suggesting it could be optimized for activity against specific diseases.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its potential for forming stable, functionalized derivatives.

Mechanism of Action

The mechanism of action of 4-(4-chlorophenyl)-N-{2-[(3,5-dimethoxyphenyl)amino]-2-oxoethyl}piperazine-1-carboxamide would depend on its specific application. In a biological context, it might interact with molecular targets such as G-protein coupled receptors or ion channels, modulating their activity. The presence of the amide and aromatic groups suggests it could form hydrogen bonds and π-π interactions with its targets, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-(4-chlorophenyl)piperazine: Lacks the dimethoxyphenylamino group, making it less complex.

    N-(2-oxoethyl)piperazine-1-carboxamide: Lacks the aromatic substituents, potentially reducing its biological activity.

    3,5-dimethoxyaniline: Lacks the piperazine and amide functionalities, limiting its versatility.

Uniqueness

4-(4-chlorophenyl)-N-{2-[(3,5-dimethoxyphenyl)amino]-2-oxoethyl}piperazine-1-carboxamide is unique due to its combination of a piperazine ring, a chlorophenyl group, and a dimethoxyphenylamino group. This combination provides a balance of hydrophobic and hydrophilic properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C21H25ClN4O4

Molecular Weight

432.9 g/mol

IUPAC Name

4-(4-chlorophenyl)-N-[2-(3,5-dimethoxyanilino)-2-oxoethyl]piperazine-1-carboxamide

InChI

InChI=1S/C21H25ClN4O4/c1-29-18-11-16(12-19(13-18)30-2)24-20(27)14-23-21(28)26-9-7-25(8-10-26)17-5-3-15(22)4-6-17/h3-6,11-13H,7-10,14H2,1-2H3,(H,23,28)(H,24,27)

InChI Key

SDMPYQOAYSMEPO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)CNC(=O)N2CCN(CC2)C3=CC=C(C=C3)Cl)OC

Origin of Product

United States

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